NSC260594 was initially cataloged in the National Cancer Institute's database, which is known for housing compounds with anticancer properties. The compound is classified as a small organic molecule, specifically an inhibitor that interacts with RNA structures and proteins involved in various biological processes, including viral replication and cellular division.
The synthesis of NSC260594 involves several chemical reactions typical of organic synthesis pathways. While specific synthetic routes for NSC260594 are not extensively documented in the literature, compounds with similar structures often utilize methods such as:
Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of NSC260594 can be depicted through its chemical formula, which reveals the arrangement of atoms within the molecule. The specific structural data includes:
The three-dimensional conformation of NSC260594 plays a crucial role in its mechanism of action, particularly in how it binds to RNA structures.
NSC260594 has been shown to participate in various biochemical interactions:
These reactions are typically analyzed using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities and kinetics.
The mechanism of action for NSC260594 primarily revolves around its ability to inhibit RNA–protein interactions. It achieves this by:
Quantitative data from assays indicate that NSC260594 exhibits significant inhibitory effects on target proteins involved in these processes, with IC₅₀ values often reported in the low micromolar range.
NSC260594 possesses several notable physical and chemical properties:
These properties are crucial for determining the formulation strategies for drug development.
NSC260594 has several potential applications in scientific research:
NSC260594 features a complex polycyclic architecture centered on a quinolinium scaffold, with critical modifications enabling dual biological functions. Key characteristics include:
Table 1: Physicochemical Profile of NSC260594
Property | Value |
---|---|
CAS Number | 906718-66-9 |
Molecular Formula | C29H24N6O3 |
Molecular Weight | 504.55 g/mol |
SMILES Notation | O=C(NC1=CC=C(/N=C2C=CN(C)C=C2)C=C1)C3=CC=C(/N=C4C=CN(C)C5=C4C=C(N+=O)C=C5)C=C3 |
Solubility (DMSO) | 125 mg/mL (247.75 mM) |
Purity Specifications | >98% (HPLC) |
The molecule's planar conformation facilitates intercalation into nucleic acid structures and hydrophobic protein pockets, underpinning its dual mechanisms [4] [5].
NSC260594 originated from the NCI's "Diversity Set IV" compound library, a repository of >1,800 structurally unique small molecules designed for phenotypic screening:
Table 2: NSC260594 Discovery Pathway
Stage | Key Findings |
---|---|
Library Source | NCI Diversity Set IV (DTP) |
Primary Screening | Cytotoxicity in MDA-MB-231 (IC50 = 4 μM) |
Selectivity Validation | Non-toxic to mouse embryonic fibroblasts (MEFs) |
Structural Analog | NSC146771 (pancreatic cancer Mcl-1 inhibitor) |
Target Validation | Competitive fluorescence polarization assays |
In TNBC models, NSC260594 antagonizes Mcl-1 through multi-pathway regulation:
Table 3: Anticancer Efficacy of NSC260594 in Preclinical Models
Model Type | Intervention | Key Results |
---|---|---|
TNBC Cell Lines (n=6) | NSC260594 monotherapy | IC50: 0.31–4.48 μM (dose-dependent) |
MDA-MB-231 Xenografts | NSC260594 (10 mg/kg) | Tumor growth inhibition: 65–80% |
TNBC PDX Organoids | NSC260594 + Everolimus | Synergistic reduction in viability (CI<0.3) |
Flow Cytometry | CD44/CD24 analysis | CSC population decrease: 4.2% → 0.9% |
NSC260594 exhibits a unique bifunctional profile:
Table 4: Dual Mechanisms of NSC260594
Application | Target | Effect | Experimental Evidence |
---|---|---|---|
Oncology | Mcl-1 protein | Apoptosis induction via BAK/BAX release | Flow cytometry, caspase-3 activation |
Oncology | Wnt/β-catenin pathway | Downregulation of Mcl-1 transcription | Immunoblotting, qPCR |
Virology | HIV-1 SL3 RNA | Inhibition of Gag-ψ interaction | FP assays, viral titer reduction |
Virology | Viral genome packaging | Suppression of virion assembly | Electron microscopy, RT-PCR |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: